(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole
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Overview
Description
(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is a complex organic compound characterized by its unique molecular structure. This compound features a furodioxole core with fluorine and dioxolan substituents, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole typically involves multi-step organic reactionsCommon reagents used in these reactions include fluorinating agents and dioxolane derivatives .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes are often employed to scale up the production while maintaining the desired chemical properties .
Chemical Reactions Analysis
Types of Reactions
(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation and other substitution reactions can occur, where functional groups are replaced by others under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .
Scientific Research Applications
Chemistry
In chemistry, (3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its fluorine substituent can enhance binding affinity and specificity in biochemical assays .
Medicine
The compound’s potential medicinal applications are being explored, particularly in the development of new pharmaceuticals. Its unique structure may offer advantages in drug design, such as improved bioavailability and metabolic stability .
Industry
In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its properties make it suitable for applications in coatings, adhesives, and other advanced materials .
Mechanism of Action
The mechanism of action of (3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. The fluorine substituent plays a crucial role in enhancing the compound’s binding affinity to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
(3aR,4S,6R,6aS)-6-Amino-2,2-dimethyltetrahydro-4H-cyclopenta[d][1,3]dioxole: This compound shares a similar core structure but differs in its substituents, leading to distinct chemical and biological properties.
(3aR,4S,6R,6aS)-6-Aminotetrahydro-2,2-dimethyl-4H-cyclopenta-1,3-dioxol-4-ol: Another structurally related compound with different functional groups, affecting its reactivity and applications.
Uniqueness
The uniqueness of (3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole lies in its combination of fluorine and dioxolan substituents. This combination imparts unique chemical reactivity and biological activity, making it a valuable compound for various scientific and industrial applications .
Properties
Molecular Formula |
C12H19FO5 |
---|---|
Molecular Weight |
262.27 g/mol |
IUPAC Name |
(3aR,5S,6S,6aS)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-6-fluoro-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole |
InChI |
InChI=1S/C12H19FO5/c1-11(2)14-5-6(16-11)8-7(13)9-10(15-8)18-12(3,4)17-9/h6-10H,5H2,1-4H3/t6?,7-,8-,9+,10+/m0/s1 |
InChI Key |
VELRGKXNSJVRMO-XNMJNOLGSA-N |
Isomeric SMILES |
CC1(OCC(O1)[C@H]2[C@@H]([C@@H]3[C@H](O2)OC(O3)(C)C)F)C |
Canonical SMILES |
CC1(OCC(O1)C2C(C3C(O2)OC(O3)(C)C)F)C |
Origin of Product |
United States |
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